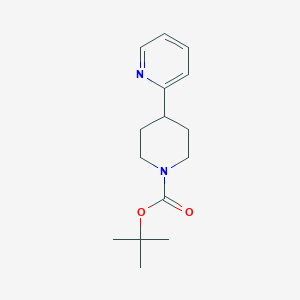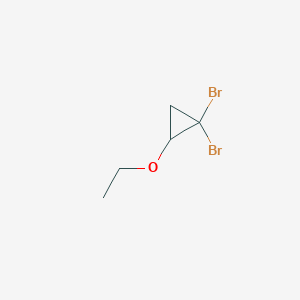
1,1-Dibromo-2-ethoxycyclopropane
Übersicht
Beschreibung
1,1-Dibromo-2-ethoxycyclopropane is a chemical compound with the molecular formula C5H8Br2O and a molecular weight of 243.92 . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves bromination reactions . For instance, the combination of Ph3P and easily available 1,2-dihaloethanes was found to be effective for a mild deoxygenative halogenation of alcohols and aldehydes . Another study reported the synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, dibromoalkane synthesis by dibromination is a common reaction involving such compounds . The reaction involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones .Wissenschaftliche Forschungsanwendungen
Carbenoid Reactions
1,1-Dibromo-2-ethoxycyclopropane has been utilized in carbenoid reactions. For instance, 1,1-Diphenyl-2-ethoxycyclopropane is derived from dibromodiphenyl-methane through a reaction with methyllithium in the presence of ethyl vinyl ether. The reaction mechanisms in these processes have been studied extensively (Murahashi & Moritani, 1967).
Synthesis of Chemical Compounds
This compound is used as a precursor in synthesizing various compounds. For example, the reaction of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane with sodium hydroxide and triethylbenzylammonium chloride produces 3,3,4,4-tetraethoxybut-1-yne (Sydnes et al., 2007).
Ring-Opening Reactions
The compound plays a significant role in ring-opening reactions. For instance, its reaction with ethyl magnesium bromide and titanium isopropoxide in ether leads to the formation of monohalo-cyclopropanes (Dulayymi et al., 1996).
Application in Organic Chemistry
In organic chemistry, this compound is used to study reaction mechanisms and develop new chemical synthesis methods. For example, its use in the generation of a 1-ferracyclobutene from photolysis and thermolysis illustrates its application in complex organic synthesis (Conti & Jones, 1988).
Cycloaddition Reactions
It is also significant in cycloaddition reactions. Studies on the pressure dependence of its cycloaddition with tetracyanoethylene have contributed to the understanding of reaction mechanisms under varying conditions (Wiering & Steinberg, 2010).
Zinc/Iron-Mediated Ring Opening
Zinc and iron can mediate the ring opening of dibromocyclopropanes like this compound, which is crucial in reactions with electron-deficient aldehydes and imines (Puenner & Hilt, 2013).
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of 1,1-Dibromo-2-ethoxycyclopropane could involve exploring its potential uses in organic synthesis, particularly in the synthesis of complex organic molecules. Additionally, further studies could focus on understanding its reactivity and mechanism of action in various chemical reactions .
Eigenschaften
IUPAC Name |
1,1-dibromo-2-ethoxycyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTFXBZANVKIIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499613 | |
| Record name | 1,1-Dibromo-2-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55249-20-2 | |
| Record name | 1,1-Dibromo-2-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


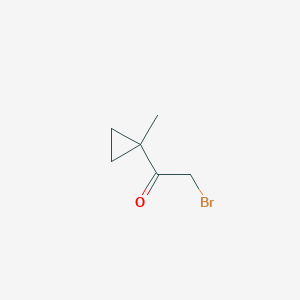
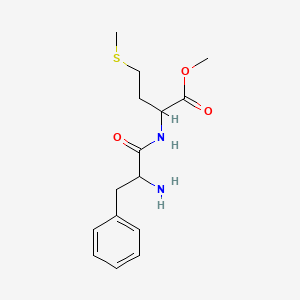
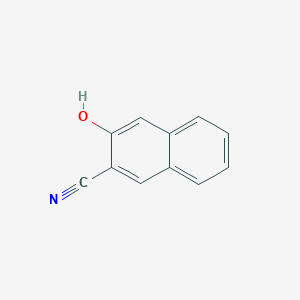
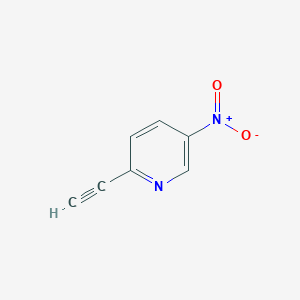
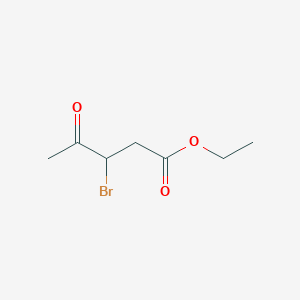
![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)




![1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one](/img/structure/B1610418.png)


